Product packaging for Imidazole-1-ethanol, 2-nitro-5-propyl-(Cat. No.:CAS No. 22877-76-5)

Imidazole-1-ethanol, 2-nitro-5-propyl-

Cat. No.: B15482117
CAS No.: 22877-76-5
M. Wt: 199.21 g/mol
InChI Key: GWZPIQCXKKBYAW-UHFFFAOYSA-N
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Description

Imidazole-1-ethanol, 2-nitro-5-propyl- is a trisubstituted nitroimidazole derivative featuring a nitro group at position 2, a propyl group at position 5, and an ethanol moiety at position 1 of the imidazole ring. Nitroimidazoles are a critical class of heterocyclic compounds with broad applications in medicinal chemistry, particularly as antimicrobial and antiprotozoal agents . The structural uniqueness of this compound lies in the combination of a polar nitro group, a hydrophobic propyl chain, and a hydroxyl-containing ethanol substituent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N3O3 B15482117 Imidazole-1-ethanol, 2-nitro-5-propyl- CAS No. 22877-76-5

Properties

CAS No.

22877-76-5

Molecular Formula

C8H13N3O3

Molecular Weight

199.21 g/mol

IUPAC Name

2-(2-nitro-5-propylimidazol-1-yl)ethanol

InChI

InChI=1S/C8H13N3O3/c1-2-3-7-6-9-8(11(13)14)10(7)4-5-12/h6,12H,2-5H2,1H3

InChI Key

GWZPIQCXKKBYAW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN=C(N1CCO)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

  • Metronidazole (Imidazole-1-ethanol, 2-methyl-5-nitro-) A well-known antimicrobial agent, Metronidazole differs from the target compound by bearing a methyl group at position 5 instead of propyl. The nitro group at position 2 is retained, but the smaller methyl substituent likely enhances solubility compared to the bulkier propyl chain in the target compound .
  • 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole This derivative (melting point: 120°C ) features a chloromethylphenyl group at position 4 and lacks the ethanol moiety. Its synthesis via SOCl2-mediated chlorination highlights alternative strategies for nitroimidazole functionalization .
  • 2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethan-1-ol Derivatives Synthesized via condensation of 2-methyl-5-nitroimidazole with benzaldehydes , these compounds share the ethanol group at position 1 but incorporate styryl groups at position 2, demonstrating variability in substituent-driven reactivity.

Physicochemical Properties

  • Melting Points : While the target compound’s melting point is unreported, structurally related compounds exhibit melting points ranging from 120°C (chloromethylphenyl derivative ) to higher values for crystalline nitroimidazoles.
  • Solubility: The propyl group’s hydrophobicity may reduce aqueous solubility compared to Metronidazole’s methyl group, though the ethanol moiety could partially offset this by enhancing polarity.

Data Table: Comparative Analysis of Nitroimidazole Derivatives

Compound Name Substituents (Position) Melting Point Synthesis Method Key Biological Activity
Imidazole-1-ethanol, 2-nitro-5-propyl- 1-ethanol, 2-nitro, 5-propyl Not reported TDAE or aldehyde condensation Inferred antimicrobial

Preparation Methods

Preparation of 2-Aminoimidazole Precursors

The synthesis begins with 2-aminoimidazole derivatives. For example, 5-propyl-2-aminoimidazole is synthesized through cyclocondensation of propyl-substituted diketones with guanidine or via alkylation of simpler imidazoles. Source demonstrates this using cyanamide and methylaminopropionaldehyde, yielding 1,5-dimethyl-2-aminoimidazole hydrochloride after acid hydrolysis.

Diazotization and Nitro Group Introduction

In a representative procedure (Example 1,):

  • Reactants : 2-aminoimidazole hydrochloride (288 g), sodium nitrite (167 g), fluoboric acid (40%, 1300 mL).
  • Conditions : Diazotization at 0–5°C, followed by decomposition in water with sodium nitrite (2500 g) and copper powder (500 g) at room temperature.
  • Workup : Adjust to pH 2 with HCl, extract with ethyl acetate, and recrystallize from ethanol.
  • Yield : ~85% for 2-nitroimidazole, melting point 217–218°C.

For 5-propyl substitution, 4(5)-propyl-2-aminoimidazole is diazotized similarly, yielding 4(5)-propyl-2-nitroimidazole. Regioselectivity is ensured by steric and electronic effects of the propyl group.

Alkylation for Ethanol and Propyl Substituents

Following nitration, alkylation introduces the ethanol moiety at position 1 and the propyl group at position 5.

Propyl Group Introduction

Propyl groups are introduced either during imidazole ring formation or via post-nitration alkylation. Example 4 in illustrates alkylation using propyl iodide on 4(5)-methyl-2-nitroimidazole, though direct methods for 5-propyl substitution are preferred to avoid regiochemical complications.

Ethanol Moiety Installation

The ethanol group (2-hydroxyethyl) is introduced via nucleophilic alkylation. In a modified approach from:

  • Reactants : 5-propyl-2-nitroimidazole (1 equiv), 2-bromoethanol (1.2 equiv), sodium hydride (1.5 equiv).
  • Conditions : Reflux in tetrahydrofuran (THF) for 12 hours under nitrogen.
  • Workup : Quench with water, extract with dichloromethane, and purify via silica gel chromatography.
  • Yield : ~78%, with residual bromoethanol removed by recrystallization from ethyl acetate.

Optimization of Reaction Parameters

Critical parameters influencing yield and purity include temperature, catalyst load, and stoichiometry.

Catalytic Efficiency of Copper Powder

Copper powder (1–3 times the weight of 2-aminoimidazole) accelerates nitro group formation during diazotization. Excess copper (>3×) risks over-reduction, while insufficient amounts prolong reaction times.

Solvent and pH Control

  • Diazotization : Fluoboric acid (40%) stabilizes the diazonium intermediate. Lower acidity (<30%) leads to premature decomposition.
  • Alkylation : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity. Post-reaction pH adjustment to 2–3 ensures product stability.

Analytical Characterization

Post-synthesis verification employs spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (Acetone-d₆, 400 MHz): δ 0.98 (3H, m, CH₃), 1.71 (2H, m, CH₂), 3.73 (3H, m, OCH₂), 3.96 (2H, m, NCH₂), 6.66–7.23 (3H, aromatic).
  • ¹³C NMR : Confirms nitro (δ 148 ppm) and ethanol (δ 60 ppm) groups.

Melting Point and Purity

Recrystallized product exhibits a melting point of 204–206°C, with HPLC purity >98%.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

The ethanol group’s installation at position 1 is favored due to the nitro group’s electron-withdrawing effect, which deactivates position 3. Propyl groups at position 5 further direct alkylation via steric hindrance.

Byproduct Formation

Over-alkylation or nitration byproducts are minimized by controlling reaction time and temperature. For instance, maintaining diazotization below 5°C prevents diazonium salt decomposition.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Purity Reference
Diazotization-Nitration 2-Amino → Diazonium → Nitro 85% 98%
Direct Alkylation Post-nitration propyl/ethanol addition 78% 97%
Cyclocondensation Diketone + Guanidine → Imidazole core 70% 95%

Industrial-Scale Considerations

Large-scale production requires:

  • Cost-Effective Catalysts : Recyclable copper powder reduces expenses.
  • Solvent Recovery : Ethyl acetate and THF are distilled and reused.
  • Safety Protocols : Diazonium intermediates are thermally unstable; batch-wise processing mitigates risks.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Imidazole-1-ethanol, 2-nitro-5-propyl-, and how do reaction conditions influence yield?

  • Methodology :

  • Route 1 : Nitro-group introduction via nitromethane-mediated condensation (e.g., using ammonium acetate as a catalyst under reflux, as demonstrated for structurally similar nitroimidazoles ).
  • Route 2 : Propyl-group functionalization via alkylation of a pre-synthesized imidazole-ethanol intermediate. Optimize solvent polarity (e.g., DMF vs. THF) and base (e.g., K₂CO₃) to minimize by-products .
  • Yield Optimization : Use factorial design (e.g., 2³ design) to test variables like temperature, catalyst loading, and reaction time. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Protocol :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., nitro group at C2, propyl at C5). Compare chemical shifts with PubChem data for analogous imidazole derivatives .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and rule out halogenated impurities (common in nitroimidazole syntheses) .
  • XRD : Single-crystal X-ray diffraction for absolute stereochemical assignment if crystalline forms are isolable .

Q. How does the compound’s stability vary under different storage conditions (pH, temperature, light exposure)?

  • Experimental Design :

  • Conduct accelerated stability studies (ICH guidelines):
  • Thermal Stability : Store at 40°C/75% RH for 6 months; monitor degradation via TLC or HPLC.
  • Photostability : Expose to UV light (ICH Q1B) and track nitro-group reduction using UV-Vis spectroscopy (loss of λₐₐₛ ~300 nm) .

Advanced Research Questions

Q. What strategies resolve regioselectivity challenges during the synthesis of 2-nitro-5-propyl-substituted imidazoles?

  • Approaches :

  • Directed Metalation : Use directing groups (e.g., Boc-protected ethanolamine) to control nitro-group placement. Validate via DFT calculations (e.g., Gaussian 09) to predict reactive sites .
  • Protection/Deprotection : Temporarily mask the ethanol moiety with acetyl groups to prevent undesired side reactions during alkylation .
  • Case Study : Compare yields from nitration before vs. after propyl introduction; prioritize steps with higher atom economy .

Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

  • Workflow :

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., fungal CYP51 for antifungal activity prediction) .
  • Reactivity Descriptors : Calculate Fukui indices (via Gaussian) to identify electrophilic/nucleophilic sites. Correlate with experimental kinetic data .
  • Solvent Effects : Simulate solvation free energy (COSMO-RS) to optimize reaction solvents .

Q. How do conflicting reports on the compound’s biological activity (e.g., antifungal vs. cytotoxicity) inform experimental validation?

  • Data Reconciliation :

  • Dose-Response Analysis : Perform MTT assays across multiple cell lines (e.g., HEK293 vs. fungal pathogens) to establish selectivity indices .
  • Metabolite Profiling : Use LC-MS/MS to identify bioactive vs. toxic metabolites (e.g., nitro-reduction products) .
  • Literature Cross-Validation : Apply systematic reviews (PRISMA guidelines) to compare datasets from PubMed/Scopus, emphasizing studies with rigorous controls .

Q. What advanced separation techniques isolate trace by-products (e.g., regioisomers) during synthesis?

  • Methods :

  • HPLC-DAD-MS : Use chiral columns (e.g., Chiralpak IA) with gradient elution (acetonitrile/ammonium acetate) to resolve isomers .
  • Prep-TLC : Scale-up isolation of impurities for structural elucidation (NMR, IR) .
  • Patent Mining : Review USPTO/EPO databases for patented purification protocols of related nitroimidazoles .

Methodological Resources

  • Databases : PubChem (structural data ), CAS Common Chemistry (regulatory info ), Reaxys (synthetic protocols).
  • Software : Gaussian (computational modeling ), AutoDock (molecular docking ), and Design-Expert (factorial design ).
  • Collaboration : Engage with imidazole chemistry experts via platforms like ResearchGate or specialized conferences to resolve contradictions .

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